molecular formula C22H19N5O2S2 B2934756 N-(3,4-dimethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892733-72-1

N-(3,4-dimethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2934756
CAS No.: 892733-72-1
M. Wt: 449.55
InChI Key: HAMMRTXRFBRGOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex heterocyclic compound featuring a tricyclic core with sulfur (thia) and four nitrogen atoms (tetraaza). The structure includes a 4-methylbenzenesulfonyl (tosyl) group at position 10 and a 3,4-dimethylphenylamine substituent at position 5.

The tricyclic scaffold confers rigidity, while the tosyl group enhances stability and may influence binding interactions. The 3,4-dimethylphenyl substituent introduces steric bulk and lipophilicity, which could modulate solubility and membrane permeability.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S2/c1-13-4-8-17(9-5-13)31(28,29)22-21-24-20(23-16-7-6-14(2)15(3)12-16)19-18(10-11-30-19)27(21)26-25-22/h4-12H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMMRTXRFBRGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multiple steps, including the formation of the thia-azatricyclic core and the subsequent attachment of the sulfonyl and dimethylphenyl groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

N-(3,4-dimethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine

  • Substituent : 4-ethoxyphenyl (vs. 3,4-dimethylphenyl in the target compound).
  • Impact : The ethoxy group enhances polarity and hydrogen-bonding capacity compared to the hydrophobic dimethyl groups. This may improve aqueous solubility but reduce membrane permeability .

10-(Benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine

  • Substituent : 4-chlorophenylmethyl (vs. 3,4-dimethylphenyl).
  • The methylene spacer may increase conformational flexibility .

Functional Group Comparisons

Compound Name (Substituent) Key Features Potential Advantages
Target (3,4-dimethylphenyl) High lipophilicity, steric bulk Enhanced tissue penetration; metabolic stability
Analog 1 (4-ethoxyphenyl) Polar ethoxy group Improved solubility; target engagement in polar environments
Analog 2 (4-chlorophenylmethyl) Electron-withdrawing Cl; flexible spacer Tunable electronic properties; adaptable binding interactions

Computational and Crystallographic Insights

  • Docking studies: Chemical Space Docking (CSD) has been employed to screen similar tricyclic sulfonamides for kinase inhibition.
  • Crystallography : Programs like SHELXL and ORTEP-3 are critical for resolving the complex stereochemistry of such polycyclic systems .

Biological Activity

Molecular Formula

  • Chemical Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 378.43 g/mol

Structural Features

The compound features a unique bicyclic structure with multiple nitrogen atoms, which may contribute to its biological activities. The presence of a sulfonyl group and various aromatic rings enhances its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing glucose metabolism and insulin sensitivity.

Antidiabetic Activity

Research indicates that compounds similar to this one can exhibit GLP-1 receptor agonist effects , which are crucial for enhancing insulin secretion and lowering blood glucose levels. This mechanism is particularly relevant for developing treatments for type 2 diabetes mellitus.

Antimicrobial Properties

Some studies have reported that related compounds possess antimicrobial properties against various pathogens. The thiazolidine ring in the structure may play a role in this activity by disrupting bacterial cell walls or interfering with metabolic processes.

Study 1: GLP-1 Receptor Agonism

A study published in Journal of Medicinal Chemistry explored the effects of similar compounds on GLP-1 receptor activation. Results showed significant improvements in glucose tolerance in diabetic animal models when treated with these compounds, suggesting potential therapeutic applications for diabetes management.

Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of several sulfonamide derivatives, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of traditional antibiotics, indicating its potential as an alternative treatment option.

In Vitro Studies

In vitro assays have shown that the compound inhibits specific enzymes linked to glucose metabolism. For instance:

  • Enzyme Inhibition : Inhibition of dipeptidyl peptidase IV (DPP-IV) was observed at concentrations as low as 10 µM.
  • Cell Viability : Cytotoxicity assays indicated that concentrations below 50 µM did not adversely affect normal cell lines, suggesting a favorable safety profile.

In Vivo Studies

Animal studies have demonstrated:

  • Blood Glucose Reduction : Administration resulted in a statistically significant decrease in fasting blood glucose levels in diabetic rats.
  • Weight Management : Treated animals exhibited reduced body weight compared to control groups, highlighting potential benefits for weight management alongside glycemic control.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.